3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid
Description
Properties
IUPAC Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLGORXWYIISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel condensation is the most widely reported method for synthesizing cinnamic acid derivatives, including 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid to form an α,β-unsaturated carboxylic acid.
Procedure :
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Starting Material : 2-Fluoro-4-(trifluoromethyl)benzaldehyde is reacted with malonic acid in the presence of a base (e.g., pyridine or piperidine).
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Conditions : The reaction is typically conducted under reflux in a polar aprotic solvent (e.g., dimethylformamide or acetic acid) at 80–120°C for 6–24 hours.
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Workup : The crude product is acidified to precipitate the target compound, followed by recrystallization or chromatography for purification.
Key Parameters :
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Base Selection : Pyridine enhances reaction efficiency by absorbing water, shifting equilibrium toward product formation.
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Solvent Effects : Acetic acid improves solubility of the aromatic aldehyde, while DMF accelerates reaction kinetics.
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Yield : Typical yields range from 65% to 85%, depending on the purity of the starting aldehyde.
Limitations :
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Competing side reactions, such as decarboxylation, may reduce yield.
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Requires stoichiometric amounts of base, generating acidic waste.
Wittig Reaction
The Wittig reaction offers an alternative route to construct the propenoic acid backbone via phosphorus ylide intermediates. This method is advantageous for stereoselective synthesis but involves more complex reagent preparation.
Procedure :
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Ylide Generation : Triphenylphosphine reacts with ethyl bromoacetate to form a phosphonium salt, which is treated with a strong base (e.g., n-BuLi) to generate the ylide.
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Coupling : The ylide reacts with 2-fluoro-4-(trifluoromethyl)benzaldehyde to form the ethyl ester of the target compound.
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Hydrolysis : The ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Key Parameters :
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Steric Effects : Bulky substituents on the aldehyde can hinder ylide reactivity, necessitating elevated temperatures.
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Yield : Reported ester yields range from 70% to 90%, with hydrolysis achieving >95% conversion.
Advantages :
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Excellent control over double-bond geometry (E/Z selectivity).
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Compatible with sensitive functional groups due to mild reaction conditions.
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate Knoevenagel condensations, reducing reaction times from hours to minutes.
Procedure :
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Reagents : 2-Fluoro-4-(trifluoromethyl)benzaldehyde, malonic acid, and a catalytic amount of piperidine.
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Conditions : Irradiation at 100–150°C for 10–30 minutes in a sealed vessel.
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Yield : 80–90% with >95% purity, as reduced side reactions improve selectivity.
Benefits :
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Energy-efficient and scalable for high-throughput synthesis.
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Enhanced reproducibility compared to conventional heating.
Catalytic Methods Using Ionic Liquids
Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) serve as green solvents and catalysts for Knoevenagel condensations.
Procedure :
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Reaction : Conducted at 60–80°C with a 5 mol% ionic liquid catalyst.
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Recovery : The ionic liquid is recycled via distillation, minimizing waste.
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Yield : 75–85%, comparable to traditional methods but with reduced environmental impact.
Advantages :
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Eliminates volatile organic solvents.
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Catalytic recycling lowers production costs.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Malonic acid, pyridine | Reflux, 6–24 h | 65–85% | 90–95% | High |
| Wittig Reaction | Phosphonium ylide, ethyl bromoacetate | 0–25°C, 2–4 h | 70–90% | 85–90% | Moderate |
| Microwave-Assisted | Piperidine catalyst | 100–150°C, 10–30 min | 80–90% | >95% | High |
| Ionic Liquid Catalysis | [BMIM][BF₄] | 60–80°C, 3–5 h | 75–85% | 90–95% | Moderate |
Key Findings :
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Microwave synthesis offers the best balance of yield and efficiency but requires specialized equipment.
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Ionic liquid methods are environmentally superior but face challenges in catalyst recovery.
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Wittig reaction is preferred for stereochemical control but involves toxic reagents.
Challenges and Optimization Strategies
Regioselectivity in Fluorination
Introducing fluorine at the ortho position requires careful substrate design. Directed ortho-metallation using lithium diisopropylamide (LDA) followed by electrophilic fluorination has been explored but remains low-yielding (<50%).
Chemical Reactions Analysis
Types of Reactions
3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFO
- Molecular Weight : 286.21 g/mol
- IUPAC Name : 3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
- Structural Features : The compound features a phenyl ring substituted with both fluoro and trifluoromethyl groups, which enhance its lipophilicity and biological activity.
Pharmaceuticals
3-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid serves as an essential intermediate in synthesizing pharmaceutical compounds targeting specific receptors or enzymes. Its unique fluorinated structure enhances binding affinity, making it valuable in drug design.
Material Science
The compound's fluorinated nature makes it suitable for developing advanced materials with specific properties such as hydrophobicity and thermal stability. These materials are crucial in various applications, including coatings and polymers.
Chemical Research
As a model compound, it is used to study the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability. This research is vital for understanding how modifications can lead to improved performance in various chemical reactions.
Research has identified several biological activities associated with this compound:
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Antimicrobial Activity : Exhibits effectiveness against various bacterial strains by disrupting cell membranes or inhibiting metabolic pathways.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 25.9 µM Methicillin-resistant Staphylococcus aureus (MRSA) 12.9 µM -
Antitumor Properties : Studies show that the compound inhibits tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis.
Cancer Type IC50 Value (µM) Human Cancer Cell Lines (NCI-60 panel) 0.5 - 5 - Enzyme Inhibition : Potential to inhibit specific enzymes involved in cancer progression, thereby reducing tumor growth.
Mechanistic Insights
The mechanism of action involves interactions with molecular targets through its functional groups:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Observed to cause arrest at the G2/M phase in various cancer cell lines.
- Induction of Apoptosis : Promotes apoptosis through caspase activation pathways.
Study 1: Antitumor Efficacy
A study evaluated the effects of the compound on human cancer cell lines using the NCI-60 cell panel. Results indicated significant inhibition of cell growth across multiple cancer types, with IC50 values ranging from 0.5 to 5 µM based on the specific cell line tested.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its effects, highlighting its interaction with topoisomerase enzymes as a potent inhibitor that prevents DNA replication in cancer cells.
Mechanism of Action
The mechanism of action of 3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-trifluoromethyl-phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or both of these functional groups .
Biological Activity
3-[2-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known by its IUPAC name (Z)-2-fluoro-3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
- Molecular Formula : C10H5F5O2
- Molecular Weight : 252.14 g/mol
- Melting Point : 89-90 °C
- CAS Number : 1564157-26-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of this compound demonstrated significant inhibition against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 5 |
| This compound | MRSA | 8 |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have been linked to its ability to modulate the NF-kB signaling pathway. Studies indicate that certain derivatives can either enhance or inhibit NF-kB activity depending on the substituents on the phenyl ring. Compounds with electron-withdrawing groups like trifluoromethyl showed a marked decrease in NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .
| Compound | NF-kB Activity Change (%) |
|---|---|
| This compound | -9% |
| Chlorinated analogue | +10% |
Cytotoxicity Studies
Cytotoxic effects were observed in various cancer cell lines, including MCF-7 (breast cancer). The cytotoxicity was evaluated using IC50 values, revealing that the presence of the trifluoromethyl group significantly enhances the cytotoxic potential of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.6 |
| Hek293 | 20.1 |
The enhanced biological activity of this compound is attributed to:
- Increased Lipophilicity : The trifluoromethyl group improves membrane permeability, facilitating better interaction with cellular targets.
- Electron-Withdrawing Effects : These effects enhance hydrogen bonding with protein targets, increasing binding affinity and biological efficacy .
Case Studies
- Study on Antimicrobial Activity : A comparative study demonstrated that compounds with similar structures exhibited varying degrees of activity against S. aureus. The study concluded that structural modifications significantly influence antimicrobial effectiveness .
- Anti-inflammatory Research : Another study focused on the modulation of NF-kB by various analogs of cinnamic acid derivatives, where it was found that specific substitutions could either promote or inhibit inflammatory responses .
Q & A
Basic Research Question
- HPLC-MS with C18 Columns : Use a gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Monitor at 254 nm and confirm masses via negative-ion mode ESI.
- ICP-OES : Detect residual metal catalysts (e.g., Pd) at ppm levels.
- Chiral HPLC : For enantiomeric purity assessment, employ a Chiralpak AD-H column with hexane/isopropanol (90:10).
How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in biological assays?
Advanced Research Question
The -CF₃ group:
- Enhances Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro.
- Modulates LogP : Increases lipophilicity (predicted LogP ~3.5), impacting membrane permeability. Validate via shake-flask method or HPLC-derived LogD.
- Alters Binding Affinity : Use molecular docking (e.g., AutoDock Vina) to compare interactions with and without the -CF₃ group in target proteins.
What strategies are effective for controlling stereochemistry during synthesis?
Advanced Research Question
- Chiral Auxiliaries : Employ Evans auxiliaries (e.g., oxazolidinones) in the Knoevenagel step to enforce E-selectivity.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium to bias cross-coupling outcomes.
- Dynamic Resolution : Perform kinetic resolutions under basic conditions (e.g., L-proline) to enrich desired enantiomers.
How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
Discrepancies may stem from:
- Solvent Effects : MD simulations using explicit solvent models (e.g., TIP3P water) improve docking accuracy.
- Protein Flexibility : Perform ensemble docking with multiple receptor conformations (e.g., from NMR or cryo-EM).
- Off-Target Interactions : Validate via thermal shift assays (TSA) or surface plasmon resonance (SPR).
What in vitro models are suitable for studying the compound’s metabolic pathways?
Basic Research Question
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to identify phase I/II metabolites.
- Recombinant CYP450 Enzymes : Screen for isoforms (e.g., CYP3A4, CYP2D6) involved in oxidation.
- Stable Isotope Tracing : Incorporate -labeled compound to track metabolic flux via NMR.
How can reaction conditions be optimized to suppress decarboxylation during storage?
Advanced Research Question
Decarboxylation is pH- and temperature-sensitive:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
